molecular formula C10H9NO3S B12742717 5-endo-(Cyanomethyl)endothall thioanhydride CAS No. 127311-94-8

5-endo-(Cyanomethyl)endothall thioanhydride

Cat. No.: B12742717
CAS No.: 127311-94-8
M. Wt: 223.25 g/mol
InChI Key: HXEYQZSAFYJJTA-PVFLNQBWSA-N
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Description

5-endo-(Cyanomethyl)endothall thioanhydride is a derivative of endothall, a well-known herbicide. This compound is characterized by the presence of a cyanomethyl group at the 5-endo position and a thioanhydride functional group. It is known for its high toxicity and specific binding properties, making it a subject of interest in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-endo-(Cyanomethyl)endothall thioanhydride typically involves the modification of endothall or its derivativesThe thioanhydride group is then formed by reacting the intermediate compound with sulfur-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-endo-(Cyanomethyl)endothall thioanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-endo-(Cyanomethyl)endothall thioanhydride has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of thioanhydrides and their derivatives.

    Biology: The compound’s high toxicity and specific binding properties make it useful in studying enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: Its derivatives are explored for use in herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-endo-(Cyanomethyl)endothall thioanhydride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound binds to these targets with high affinity, leading to inhibition of their activity. This binding is often mediated by the thioanhydride group, which forms covalent bonds with nucleophilic residues in the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-endo-(Cyanomethyl)endothall thioanhydride is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

127311-94-8

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-[(1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decan-8-yl]acetonitrile

InChI

InChI=1S/C10H9NO3S/c11-2-1-4-3-5-6-7(8(4)14-5)10(13)15-9(6)12/h4-8H,1,3H2/t4-,5-,6-,7-,8+/m1/s1

InChI Key

HXEYQZSAFYJJTA-PVFLNQBWSA-N

Isomeric SMILES

C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=O)CC#N

Canonical SMILES

C1C(C2C3C(C1O2)C(=O)SC3=O)CC#N

Origin of Product

United States

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